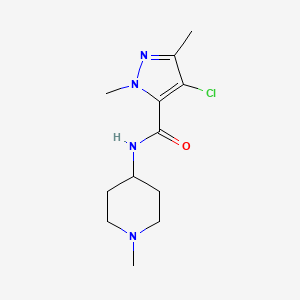
2-(4-chlorophenoxy)-N-(2-methoxyethyl)acetamide
説明
2-(4-chlorophenoxy)-N-(2-methoxyethyl)acetamide, also known as O-Desmethylvenlafaxine, is a chemical compound that belongs to the class of serotonin-norepinephrine reuptake inhibitors (SNRIs). It is a metabolite of Venlafaxine, a commonly used antidepressant drug. O-Desmethylvenlafaxine has been studied for its potential therapeutic applications in various medical conditions.
作用機序
2-(4-chlorophenoxy)-N-(2-methoxyethyl)acetamideenlafaxine works by inhibiting the reuptake of serotonin and norepinephrine, which are neurotransmitters that play a crucial role in regulating mood, emotions, and pain sensation. By increasing the levels of these neurotransmitters in the brain, 2-(4-chlorophenoxy)-N-(2-methoxyethyl)acetamideenlafaxine helps to alleviate the symptoms of depression, anxiety, and chronic pain.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-N-(2-methoxyethyl)acetamideenlafaxine has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of serotonin and norepinephrine in the brain, which can help to improve mood and reduce anxiety. It also has analgesic properties, which can help to alleviate pain.
実験室実験の利点と制限
2-(4-chlorophenoxy)-N-(2-methoxyethyl)acetamideenlafaxine has several advantages for lab experiments. It is readily available, easy to synthesize, and has been extensively studied for its pharmacological properties. However, there are also some limitations to its use in lab experiments. It can be difficult to obtain pure samples of 2-(4-chlorophenoxy)-N-(2-methoxyethyl)acetamideenlafaxine, and its effects can vary depending on the dosage and administration method.
将来の方向性
There are several potential future directions for research on 2-(4-chlorophenoxy)-N-(2-methoxyethyl)acetamideenlafaxine. One area of interest is its potential use in the treatment of neuropathic pain, which is a chronic pain condition that is often difficult to manage. Another area of interest is its potential use in the treatment of depression and anxiety in patients who do not respond to traditional antidepressant medications. Additionally, further research is needed to better understand the pharmacological properties of 2-(4-chlorophenoxy)-N-(2-methoxyethyl)acetamideenlafaxine and its effects on the brain.
科学的研究の応用
2-(4-chlorophenoxy)-N-(2-methoxyethyl)acetamideenlafaxine has been studied for its potential therapeutic applications in various medical conditions such as depression, anxiety, and chronic pain. It has been found to be effective in treating these conditions by inhibiting the reuptake of serotonin and norepinephrine, thereby increasing their levels in the brain.
特性
IUPAC Name |
2-(4-chlorophenoxy)-N-(2-methoxyethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO3/c1-15-7-6-13-11(14)8-16-10-4-2-9(12)3-5-10/h2-5H,6-8H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQAFLWAFMJRFQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)COC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(2-methoxyethyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 2-[({[4-ethyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B4655953.png)
![1-[(3-nitrophenyl)sulfonyl]-1H-pyrrole](/img/structure/B4655962.png)
![4-ethoxy-N-[3-(4-fluorophenyl)propyl]benzenesulfonamide](/img/structure/B4655966.png)
![4-[2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanoyl]morpholine](/img/structure/B4655982.png)

![4-(1-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)pyridine](/img/structure/B4655991.png)

![2-({5-[(3,4-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B4655996.png)
![1-({4-methoxy-3-[(methylamino)carbonyl]phenyl}sulfonyl)-4-piperidinecarboxamide](/img/structure/B4655997.png)
![N-(2,6-diethylphenyl)-2-{[5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4656000.png)
![methyl 4-{[(1-methyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoate](/img/structure/B4656018.png)
![4-(1,3-dimethyl-1H-pyrazol-4-yl)-5-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4656037.png)
![1-(2,4-dichlorophenyl)-3-[(4-methoxyphenyl)amino]-2-nitro-2-propen-1-one](/img/structure/B4656038.png)
![1-benzoyl-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B4656044.png)